molecular formula C14H12O3S B15306293 4-[2-(Methylsulfanyl)phenoxy]benzoic acid

4-[2-(Methylsulfanyl)phenoxy]benzoic acid

Katalognummer: B15306293
Molekulargewicht: 260.31 g/mol
InChI-Schlüssel: TXEXFSWDJWFBNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Methylsulfanyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H12O3S This compound is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group, which in turn is substituted with a methylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)phenol with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(Methylsulfanyl)phenoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Substituted phenoxy derivatives.

    Esterification: Esters of this compound.

Wissenschaftliche Forschungsanwendungen

4-[2-(Methylsulfanyl)phenoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the methylsulfanyl group can undergo oxidation, generating reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(Methylsulfanyl)phenoxy]benzoic acid is unique due to the specific positioning of the methylsulfanyl group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .

Eigenschaften

Molekularformel

C14H12O3S

Molekulargewicht

260.31 g/mol

IUPAC-Name

4-(2-methylsulfanylphenoxy)benzoic acid

InChI

InChI=1S/C14H12O3S/c1-18-13-5-3-2-4-12(13)17-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16)

InChI-Schlüssel

TXEXFSWDJWFBNQ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.